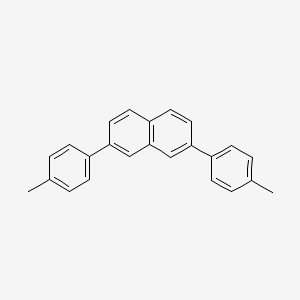
3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid is an organic compound that features an isochroman ring attached to a propionic acid moiety. Isochroman derivatives are known for their diverse biological activities and potential therapeutic applications. The presence of the isochroman ring, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring, imparts unique chemical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid typically involves the cyclization of appropriate precursors. One common method involves the reduction and cyclization of alkyl 2-acylphenylacetates using a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA) . Another method involves the reaction of 1,2-bis-(halomethyl)-benzene with carbon monoxide and water under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity while maintaining cost-effectiveness.
化学反应分析
Types of Reactions
3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring in the isochroman moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学研究应用
3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用机制
The mechanism of action of 3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, modulating their activity. For example, some isochroman derivatives act as dopamine receptor ligands, influencing neurotransmitter signaling .
相似化合物的比较
Similar Compounds
Isochroman-3-one: Another isochroman derivative with similar structural features but different functional groups.
Chroman-4-one: A related compound with a chroman ring structure, differing in the position and type of functional groups.
Indole-3-propionic acid: An indole derivative with a propionic acid moiety, known for its antioxidant properties.
Uniqueness
3-(3,4-dihydro-1H-2-benzopyran-1-yl)propanoicacid is unique due to its specific combination of the isochroman ring and propionic acid moiety. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C12H14O3 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
3-(3,4-dihydro-1H-isochromen-1-yl)propanoic acid |
InChI |
InChI=1S/C12H14O3/c13-12(14)6-5-11-10-4-2-1-3-9(10)7-8-15-11/h1-4,11H,5-8H2,(H,13,14) |
InChI 键 |
JHDBPPRTVRUPON-UHFFFAOYSA-N |
规范 SMILES |
C1COC(C2=CC=CC=C21)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B8576455.png)
![1-[4-(Trifluoromethyl)phenyl]ethanone oxime](/img/structure/B8576473.png)
![3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B8576478.png)






![4-N-(3-bromophenyl)-7-N,7-N-dimethylpyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B8576520.png)

